molecular formula C9H12N2O B1589300 4-(Pyridin-2-yl)morpholine CAS No. 24255-25-2

4-(Pyridin-2-yl)morpholine

Cat. No. B1589300
CAS RN: 24255-25-2
M. Wt: 164.2 g/mol
InChI Key: XHPVOSNOIWGRQQ-UHFFFAOYSA-N
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Patent
US08481544B2

Procedure details

To a solution of 2-dimethylaminoethanol (0.46 mL, 4.56 mmol) in hexane (7.0 mL, HPLC grade) cooled at −5° C. was added drop wise n-BuLi (1.60 M, 5.70 mL, 9.12 mmol) under nitrogen atmosphere. After 30 min at 0° C., 4-pyridin-2-yl-morpholine (0.25 g, 1.52 mmol) in hexane (2.0 mL) was added drop wise. After stirring the reaction mixture for 1 h at 0-5° C., the reaction medium was cooled to −78° C. followed by drop wise addition of tributyl tin chloride (1.03 mL, 3.70 mmol). The resulting reaction mixture was stirred at −78° C. for 30 min and then allowed to stir at 0-5° C. for 2 h. The reaction mixture was then allowed to come to room temperature. After the completion of reaction (TLC monitoring), the reaction mass was cooled to 0° C. and water was added slowly. The aqueous phase was extracted with diethyl ether (3×20 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness. The crude residue was purified over silica gel (230-400 M) using EtOAc-Hexane (2:98) to provide the compound as yellow oil (0.050 g, 7.20%).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1.03 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
7.2%

Identifiers

REACTION_CXSMILES
CN(C)CCO.[Li]CCCC.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[CH2:24]([Sn:28](Cl)([CH2:33][CH2:34][CH2:35][CH3:36])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH3:27]>CCCCCC.O>[CH2:33]([Sn:28]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:29][CH2:30][CH2:31][CH3:32])[C:17]1[N:12]=[C:13]([N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[CH:14]=[CH:15][CH:16]=1)[CH2:34][CH2:35][CH3:36]

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
7 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 1 h at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir at 0-5° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (TLC monitoring)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica gel (230-400 M)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=CC=CC(=N1)N1CCOCC1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 7.2%
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.